molecular formula C8H18N2O B13176627 N-Ethyl-N-methoxypiperidin-3-amine

N-Ethyl-N-methoxypiperidin-3-amine

Katalognummer: B13176627
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: RVUFLVNOJAJYQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-methoxypiperidin-3-amine: is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methoxypiperidin-3-amine typically involves the reaction of piperidine derivatives with ethylating and methoxylating agents. One common method includes the alkylation of piperidine with ethyl iodide followed by methoxylation using methanol in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: N-Ethyl-N-methoxypiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethyl-N-methoxypiperidin-3-one.

    Reduction: Reduction reactions can convert it back to its corresponding alcohol or amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: N-Ethyl-N-methoxypiperidin-3-one.

    Reduction: Corresponding alcohol or amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-methoxypiperidin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of N-Ethyl-N-methoxypiperidin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • N-Methyl-N-methoxypiperidin-3-amine
  • N-Ethyl-N-hydroxypiperidin-3-amine
  • N-Ethyl-N-methoxypyrrolidin-3-amine

Comparison: N-Ethyl-N-methoxypiperidin-3-amine is unique due to its specific ethyl and methoxy substituents on the piperidine ring. These substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds. For example, the presence of the methoxy group can enhance its lipophilicity and potentially alter its interaction with biological targets compared to its hydroxyl or methyl counterparts.

Eigenschaften

Molekularformel

C8H18N2O

Molekulargewicht

158.24 g/mol

IUPAC-Name

N-ethyl-N-methoxypiperidin-3-amine

InChI

InChI=1S/C8H18N2O/c1-3-10(11-2)8-5-4-6-9-7-8/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

RVUFLVNOJAJYQT-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1CCCNC1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.